3-Chloro-5-hydroxybenzaldehyde CAS number
3-Chloro-5-hydroxybenzaldehyde CAS number
An In-depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde (CAS: 1829-33-0): Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
3-Chloro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctional nature—possessing an aldehyde, a hydroxyl group, and a chloro substituent on a benzene ring—makes it a versatile precursor for a wide range of more complex molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed, field-tested synthetic protocol with mechanistic insights, and a discussion of its applications, particularly within the realm of medicinal chemistry and drug discovery. As a Senior Application Scientist, this document aims to synthesize published data with practical, experience-based insights to empower researchers in leveraging this valuable chemical intermediate.
Introduction: The Strategic Value of a Trifunctional Intermediate
In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount. The efficiency of a synthetic route and the novelty of the resulting chemical matter often hinge on the functionality and reactivity of the initial building blocks. 3-Chloro-5-hydroxybenzaldehyde, identified by its CAS number 1829-33-0, is a prime example of such a strategic intermediate.[1][2]
The presence of three distinct functional groups on the aromatic core offers orthogonal chemical handles for sequential, selective modifications:
-
The aldehyde group is a gateway for forming C-C and C-N bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations.
-
The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers and esters, often modulating solubility or serving as a hydrogen-bond donor in a final active pharmaceutical ingredient (API).
-
The chloro substituent provides a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.
This guide will delve into the core technical data required for its effective use, from its fundamental properties to its synthesis and safe handling.
Physicochemical Properties & Spectral Data
A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in research and development.
Identifiers and Physical Properties
The key identifiers and physical properties of 3-Chloro-5-hydroxybenzaldehyde are summarized below for quick reference.[1][3]
| Property | Value | Source(s) |
| CAS Number | 1829-33-0 | [1][2][3] |
| Molecular Formula | C₇H₅ClO₂ | [1][2][3] |
| Molecular Weight | 156.57 g/mol | [2] |
| IUPAC Name | 3-chloro-5-hydroxybenzaldehyde | [3] |
| Appearance | Solid | |
| SMILES | C1=C(C=C(C=C1O)Cl)C=O | [3][4] |
| InChIKey | BJENCCAVAIAGOF-UHFFFAOYSA-N | [3] |
| Storage Temperature | 4°C, stored under nitrogen |
Spectral Analysis
Spectral data is crucial for identity confirmation and purity assessment. While a definitive, peer-reviewed spectral analysis was not available in public databases, a synthesis report provides proton NMR data.[5]
-
¹H NMR (300 MHz, CDCl₃) : δ 9.85 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 3.68 (s, 1H, -OH).[5]
-
Scientist's Note: The reported ¹H NMR data appears inconsistent with the expected structure.[5] A 3,5-disubstituted aromatic ring should display three distinct aromatic protons with observable coupling patterns (e.g., singlets or narrow triplets/doublets depending on the meta-coupling constants). The presence of four distinct singlets attributed to aromatic and hydroxyl protons warrants careful re-evaluation upon experimental use. Researchers should perform their own characterization (¹H NMR, ¹³C NMR, MS, IR) to validate the structure of any procured or synthesized batch.
-
-
Mass Spectrometry (Predicted) : Collision cross-section (CCS) values have been predicted for various adducts, which can be useful for LC-MS method development.[6] For example, the [M-H]⁻ adduct is predicted at m/z 154.99052.[6]
Synthesis and Mechanistic Considerations
While commercially available, an in-house synthesis may be required for large quantities or for the preparation of analogues. A common and reliable method involves the demethylation of the corresponding methoxy precursor.
Synthetic Route: Demethylation of 3-Chloro-5-methoxybenzaldehyde
This procedure utilizes boron tribromide (BBr₃), a powerful Lewis acid, to selectively cleave the methyl ether without affecting the other functional groups.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis and includes explanations for key steps.[5]
Step 1: Reaction Setup
-
Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with 3-chloro-5-methoxybenzaldehyde (22.8 g, 134 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 250 mL).
-
Causality: Anhydrous DCM is used as the solvent because it is inert to BBr₃ and effectively dissolves the starting material. The reaction must be run under an inert atmosphere (nitrogen) to prevent quenching of the highly reactive BBr₃ by atmospheric moisture.
-
Step 2: Reagent Addition
-
Cool the solution to 0°C using an ice bath.
-
Slowly add boron tribromide (15.8 mL, 167 mmol) dropwise over 15 minutes via the dropping funnel.
-
Causality: The reaction is highly exothermic. Cooling to 0°C and adding the BBr₃ slowly are critical for controlling the reaction rate, preventing side reactions, and ensuring safety.
-
Step 3: Reaction Progression
-
Stir the reaction mixture at 0°C for 2 hours after the addition is complete.
-
Causality: Maintaining the low temperature for an extended period ensures the reaction proceeds to completion without thermal degradation of the product. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Quenching and Workup
-
Slowly add water (50 mL) to the reaction mixture while still at 0°C to quench the excess BBr₃.
-
Causality: The quench is also highly exothermic and must be done cautiously. Water hydrolyzes BBr₃ to boric acid and HBr.
-
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The product is more soluble in the organic phase. Drying with sodium sulfate removes residual water, and vacuum concentration removes the volatile solvents.
-
Step 5: Purification
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (4:1) eluent system.
-
The final product, 3-chloro-5-hydroxybenzaldehyde, is obtained as a solid (Reported yield: 5.2 g, 25%).[5]
-
Causality: Column chromatography separates the desired product from unreacted starting material and any byproducts based on polarity. The 4:1 hexane:ethyl acetate mobile phase provides optimal separation for this compound.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Reactivity pathways of 3-Chloro-5-hydroxybenzaldehyde in synthesis.
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. 3-Chloro-5-hydroxybenzaldehyde is classified as a hazardous substance.
GHS Hazard Classification
The compound presents multiple hazards that necessitate careful handling. [3]
| Hazard Code | Hazard Statement | GHS Pictogram |
|---|---|---|
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Handling and Personal Protective Equipment (PPE)
Given its hazard profile, the following precautions must be observed: [7][8][9]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.
-
Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.
-
Avoid dust formation. If handling a powder, respiratory protection may be necessary.
-
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. [7]
Storage and Stability
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7][8]For long-term stability, storage at 4°C under an inert atmosphere like nitrogen is recommended. * Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents. [9]
Conclusion
3-Chloro-5-hydroxybenzaldehyde is more than just a chemical; it is a versatile tool for the modern medicinal chemist and researcher. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures. By understanding its properties, mastering its synthesis, and respecting its handling requirements, scientists can effectively unlock its potential as a key building block in the development of novel therapeutics and other advanced materials. This guide serves as a foundational resource to support those efforts, bridging the gap between raw data and practical, in-lab application.
References
-
American Elements. 3-Chloro-5-hydroxybenzaldehyde | CAS 1829-33-0. [Link]
-
Win-Win Chemical. 1829-33-0 3-chloro-5-hydroxybenzaldehyde. [Link]
-
PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]
-
PubChem. 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648. [Link]
-
PubChemLite. 3-chloro-5-hydroxybenzaldehyde (C7H5ClO2). [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 3-CHLORO-5-HYDROXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 3. 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1829-33-0 3-chloro-5-hydroxybenzaldehyde 3-氯-5-羟基苯甲醛 -Win-Win Chemical [win-winchemical.com]
- 5. 3-CHLORO-5-HYDROXYBENZALDEHYDE | 1829-33-0 [chemicalbook.com]
- 6. PubChemLite - 3-chloro-5-hydroxybenzaldehyde (C7H5ClO2) [pubchemlite.lcsb.uni.lu]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
